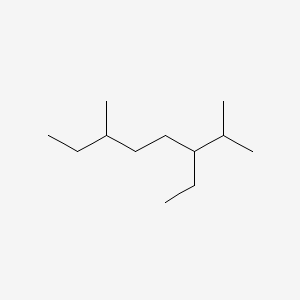

3-Ethyl-2,6-dimethyloctane

Description

Structure

3D Structure

Properties

CAS No. |

62183-51-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,6-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-11(5)8-9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

WAFCPUFGSNTFSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,6-dimethyloctane

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 3-Ethyl-2,6-dimethyloctane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of this compound's physicochemical characteristics. Due to a scarcity of direct experimental data for this specific isomer, this guide presents a combination of computed properties and relevant data from closely related isomers to offer a thorough assessment.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. It is critical to note that while the molecular formula and weight are definitive, other properties are largely based on computational models and data from isomeric compounds, which should be considered as estimations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Boiling Point | Not available (Data for isomer 3-Ethyl-2,7-dimethyloctane: 196°C) | [3] |

| Melting Point | Not available (Estimated for isomer 3-Ethyl-2,7-dimethyloctane: -50.8°C) | [3] |

| Density | Not available (Data for isomer 3-Ethyl-2,7-dimethyloctane: 0.7546 g/cm³) | [3] |

| Refractive Index | Not available (Data for isomer 3-Ethyl-2,7-dimethyloctane: 1.4229) | [3] |

| CAS Registry Number | 62183-51-1 | [1][2] |

Experimental Protocols

As specific experimental procedures for determining the physical properties of this compound are not documented in the provided search results, this section outlines general methodologies applicable to the characterization of alkanes.

Boiling Point Determination: The boiling point of a liquid alkane can be determined using methods such as distillation or by employing a capillary tube method (Thiele tube). The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure. For small sample sizes, a micro-boiling point apparatus is often utilized.

Melting Point Determination: For solid alkanes, the melting point is typically measured using a melting point apparatus where a small sample in a capillary tube is heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded.

Density Measurement: The density of liquid alkanes can be determined using a pycnometer or a hydrometer. These methods involve measuring the mass of a known volume of the substance at a specific temperature.

Refractive Index Measurement: A refractometer, such as an Abbé refractometer, is used to measure the refractive index of a liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of this compound.

As a branched alkane, this compound is a non-polar molecule. This inherent lack of polarity governs its solubility characteristics, making it immiscible with polar solvents like water but soluble in non-polar organic solvents. The physical state of alkanes is directly related to the strength of the intermolecular van der Waals forces; shorter chain alkanes are typically gases at room temperature, while longer chains, like this C12 alkane, are liquids. The degree of branching also influences physical properties such as the boiling point; more highly branched isomers tend to have lower boiling points compared to their straight-chain counterparts due to a smaller surface area for intermolecular interactions.

References

An In-depth Technical Guide to 3-Ethyl-2,6-dimethyloctane

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2,6-dimethyloctane, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its structure, properties, and analytical characterization, alongside generalized experimental protocols relevant to its synthesis.

Chemical Structure and Identification

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its structure consists of an eight-carbon (octane) backbone with an ethyl substituent at the third carbon atom and methyl substituents at the second and sixth carbon atoms.

IUPAC Name: this compound[1] CAS Number: 62183-51-1[1][2] Molecular Formula: C₁₂H₂₆[1] Canonical SMILES: CCC(C)CCC(CC)C(C)C[1] InChI: InChI=1S/C12H26/c1-6-11(5)8-9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3[1] InChIKey: WAFCPUFGSNTFSP-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | This compound (Computed) | 3-Ethyl-2,7-dimethyloctane (Experimental/Computed) |

| Molecular Weight | 170.33 g/mol [1] | 170.33500 g/mol [3] |

| Boiling Point | Not available | 196°C[3] |

| Density | Not available | 0.7546 g/cm³[3] |

| Melting Point | Not available | -50.8°C (estimate)[3] |

| Refractive Index | Not available | 1.4229[3] |

| XLogP3 | 5.8[1] | 5.8[4] |

| Topological Polar Surface Area | 0 Ų[1] | 0 Ų[4] |

| Heavy Atom Count | 12[1] | 12[4] |

Synthesis Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, the synthesis of branched alkanes can be achieved through established organometallic and reduction reactions. The following are generalized protocols that can be adapted for the synthesis of such compounds.

Grignard Reagent-based Synthesis

This approach involves the coupling of a Grignard reagent with a suitable alkyl halide, followed by reduction.

Experimental Workflow:

Caption: Generalized workflow for the synthesis of branched alkanes using a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding the Grignard reagent.

-

Coupling Reaction: A second alkyl halide (e.g., 1-bromo-3-methylpentane) is added to the Grignard reagent. The reaction mixture is stirred, and the progress is monitored by gas chromatography (GC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield the desired branched alkane.

Hydrogenation of Alkenes

This method involves the synthesis of an alkene with the desired carbon skeleton, followed by catalytic hydrogenation.

Experimental Workflow:

Caption: Generalized workflow for the synthesis of branched alkanes via alkene hydrogenation.

Methodology:

-

Alkene Synthesis: A branched alkene with the carbon skeleton of this compound is synthesized using a suitable method, such as a Wittig reaction or dehydration of a tertiary alcohol formed from a Grignard reaction.

-

Hydrogenation: The synthesized alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) in a hydrogenation apparatus. A catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude branched alkane, which can be further purified by distillation.

Spectroscopic and Analytical Data

No experimental spectroscopic data (NMR, Mass Spectrometry) for this compound has been found in the public domain. However, the characterization of such a compound would rely on standard analytical techniques.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of branched alkanes typically shows characteristic fragmentation patterns. The molecular ion peak (M+) for C₁₂H₂₆ would be at m/z 170. The fragmentation would likely involve the loss of alkyl radicals, with preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent methylene (B1212753) (-CH₂-) and methine (-CH-) groups. The methyl (-CH₃) groups would appear as doublets and triplets in the upfield region (typically 0.8-1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum would show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, confirming its asymmetry. The chemical shifts would be in the typical range for aliphatic carbons.

Isomeric Relationship

This compound is one of many structural isomers of dodecane (B42187) (C₁₂H₂₆). The connectivity of the atoms differs between these isomers, leading to different physical and chemical properties.

Caption: Relationship between n-dodecane and some of its branched structural isomers.

Conclusion

This compound is a branched alkane with a defined chemical structure. While specific experimental data for this isomer is scarce, its properties can be inferred from computational models and by comparison with related isomers. Its synthesis can be approached through established methods for constructing carbon-carbon bonds and subsequent reduction, such as Grignard reactions and the hydrogenation of alkenes. Further experimental investigation is required to fully characterize its physicochemical properties and to develop optimized synthetic routes.

References

An In-depth Technical Guide to 3-Ethyl-2,6-dimethyloctane (CAS Number: 62183-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,6-dimethyloctane, a branched-chain alkane. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the structurally similar C12 branched alkane, 2,2,4,6,6-pentamethylheptane (B104275), as a representative example for analytical characterization. This document covers chemical and physical properties, plausible synthetic routes, detailed analytical methodologies, and a discussion of the potential biological activities of branched alkanes. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] As a branched-chain alkane, its physical properties are influenced by its molecular structure, which results in a lower boiling point and melting point compared to its linear isomer, n-dodecane. The quantitative properties for this compound and the representative compound 2,2,4,6,6-pentamethylheptane are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and a Representative C12 Branched Alkane

| Property | This compound (Computed) | 2,2,4,6,6-pentamethylheptane (Experimental/Computed) |

| CAS Number | 62183-51-1 | 13475-82-6[2] |

| Molecular Formula | C12H26[1] | C12H26[1][2] |

| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol [1][2] |

| Boiling Point | Not available | 177-178 °C[3] |

| Flash Point | Not available | 58.4 °C (est.)[3] |

| logP (o/w) | Not available | 6.156 (est.)[3] |

| Vapor Pressure | Not available | 1.422 mmHg @ 25 °C (est.)[3] |

Synthesis of Branched Alkanes: Experimental Protocols

Alkylation of Isobutane (B21531) with Butenes (Representative Protocol)

This protocol describes a general industrial process for the synthesis of trimethylpentanes, which are structurally related to this compound.

Objective: To synthesize a mixture of branched alkanes, primarily trimethylpentanes, through the acid-catalyzed alkylation of isobutane with a butene feed.

Materials:

-

Isobutane

-

Butene (typically a mixture of 1-butene (B85601) and 2-butene)

-

Sulfuric acid (concentrated) or Hydrofluoric acid (as catalyst)[6]

Procedure:

-

The isobutane and butene feedstocks are cooled and mixed.

-

The hydrocarbon mixture is brought into contact with the strong acid catalyst in a reactor. Vigorous agitation is necessary to ensure good mixing between the hydrocarbon and acid phases.[5]

-

The reaction is highly exothermic and requires cooling to maintain the optimal reaction temperature, which influences the product distribution and quality.

-

The reactor effluent is sent to a separator where the hydrocarbon phase is separated from the acid catalyst.

-

The acid is recycled back to the reactor.

-

The hydrocarbon phase is treated to remove residual acid and then fractionated by distillation to separate the desired branched alkane products (alkylate) from unreacted isobutane and lighter or heavier byproducts.

-

The unreacted isobutane is recycled back to the reactor feed.

Caption: Industrial Alkylation Process for Branched Alkane Synthesis.

Analytical Characterization

The analysis of volatile hydrocarbons like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis of Volatile Hydrocarbons:

-

Sample Preparation: Samples containing volatile hydrocarbons are prepared by dissolution in a suitable volatile solvent (e.g., hexane (B92381) or pentane). For trace analysis in complex matrices, purge and trap or headspace sampling techniques can be employed.[10][11]

-

GC Separation:

-

Injector: A split/splitless injector is typically used. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of, for example, 40-400 amu.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification.

-

Mass Spectrum of a Representative C12 Branched Alkane (2,2,4,6,6-pentamethylheptane):

The mass spectrum of 2,2,4,6,6-pentamethylheptane is characterized by extensive fragmentation, which is typical for branched alkanes.[2][12] The molecular ion peak (m/z 170) is often of very low abundance or absent. The fragmentation pattern is dominated by the formation of stable tertiary carbocations.

Caption: Simplified Fragmentation Pathway of a Branched C12 Alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a branched alkane like this compound, ¹H and ¹³C NMR would reveal the number of different types of protons and carbons and their connectivity.

Predicted Spectral Features for this compound:

-

¹H NMR: The spectrum would be complex, with overlapping signals in the aliphatic region (typically 0.8-1.5 ppm). The protons of the methyl, methylene, and methine groups would appear as multiplets due to spin-spin coupling.

-

¹³C NMR: The spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would be in the typical range for saturated hydrocarbons (approximately 10-60 ppm).

¹³C NMR Data for a Representative C12 Branched Alkane (2,2,4,6,6-pentamethylheptane):

The ¹³C NMR spectrum of 2,2,4,6,6-pentamethylheptane has been reported and shows the expected signals for its structure.[13]

Biological Activity and Signaling Pathways

Specific information on the biological activity or involvement in signaling pathways of this compound is not available in the public domain. However, general trends for branched alkanes can be discussed.

Biodegradation

Microorganisms, particularly certain bacteria and yeasts, are capable of degrading alkanes. The aerobic degradation pathway typically begins with the oxidation of the alkane to an alcohol by enzymes such as alkane monooxygenases or cytochrome P450s. This is followed by further oxidation to an aldehyde and a carboxylic acid, which can then enter the beta-oxidation pathway for energy production. The high degree of branching in molecules like this compound may render them more resistant to biodegradation compared to linear alkanes.

Caption: Generalized Aerobic Degradation Pathway of Alkanes.

Toxicology

The toxicological profile of this compound has not been specifically evaluated. However, data on mixtures of C10-C13 isoalkanes suggest a low order of acute toxicity.[14] The primary concern with such hydrocarbons is aspiration into the lungs, which can cause chemical pneumonitis. Prolonged or repeated skin contact may lead to defatting and dermatitis. Inhalation of high concentrations of volatile alkanes can cause central nervous system depression.[15]

Conclusion

This compound is a branched-chain alkane for which specific experimental data is scarce. This guide has provided a comprehensive overview of its known properties and has utilized data from a structurally similar C12 alkane to illustrate analytical characterization methods. The synthetic and analytical protocols described herein provide a framework for researchers working with this or related compounds. The discussion on biological activity highlights the general behavior of branched alkanes in biological systems, underscoring the need for further research to elucidate the specific properties of this compound.

References

- 1. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]

- 3. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]

- 4. Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 8. mass.gov [mass.gov]

- 9. dem.ri.gov [dem.ri.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. 2,2,4,6,6-PENTAMETHYLHEPTANE(13475-82-6) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

Technical Guide: 3-Ethyl-2,6-dimethyloctane

An In-depth Analysis of its Molecular Weight and Characterization

This document provides a comprehensive overview of the molecular properties of 3-Ethyl-2,6-dimethyloctane, with a primary focus on its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require precise chemical data and standardized experimental protocols for molecular characterization.

Core Molecular Data

This compound is a saturated hydrocarbon, an isomer of dodecane. Its structural and molecular properties are fundamental to its chemical behavior and identification.

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1], NIST[2] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Exact Mass | 170.3348 g/mol | NIST[2] |

| CAS Registry Number | 62183-51-1 | NIST[2] |

Experimental Determination of Molecular Weight

While the molecular weight of this compound can be calculated from its formula, experimental verification is crucial for sample confirmation and purity analysis. The most common and precise method for determining the molecular weight of a volatile organic compound like this is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS is a powerful analytical technique that combines two methods to identify and quantify substances in a sample.[3]

-

Gas Chromatography (GC): This component separates the individual compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column.[3][4]

-

Mass Spectrometry (MS): After separation, the compounds are introduced into the mass spectrometer, where they are ionized. The resulting ions and their fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[3][5]

The following protocol outlines the steps for determining the molecular weight of a pure sample of this compound.

Objective: To confirm the molecular weight and purity of a this compound sample.

Materials:

-

Sample of this compound

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium (carrier gas)

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.[4][5]

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column.[4] The column temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source.[6] Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺). This process also causes fragmentation.[5]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them according to their mass-to-charge ratio.[3][5]

-

Detection: A detector, such as an electron multiplier, records the abundance of each ion at each m/z value, generating a mass spectrum.[3]

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. For this compound (C₁₂H₂₆), the molecular ion peak (M⁺) will appear at an m/z value corresponding to its molecular weight, approximately 170.33. The fragmentation pattern serves as a fingerprint for structural confirmation.

Logical and Experimental Workflows

Visualizing the workflow is essential for understanding the sequence of operations in the experimental determination of molecular weight.

Applicability in Research and Development

Accurate molecular weight determination is a foundational step in chemical research and drug development. For a compound like this compound, this data is critical for:

-

Quality Control: Ensuring the identity and purity of starting materials or synthesized compounds.

-

Chemical Analysis: Identifying components in complex mixtures, such as fuels or environmental samples.

-

Metabolite Identification: In biological studies, identifying metabolites of larger molecules.

It is important to note that as a simple, non-polar alkane, this compound is not typically involved in biological signaling pathways or direct drug development applications. Its relevance is primarily as a chemical standard, a component of hydrocarbon mixtures, or a structural motif in larger, more complex molecules.

References

- 1. This compound | C12H26 | CID 17946459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. agilent.com [agilent.com]

- 4. etamu.edu [etamu.edu]

- 5. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 6. hovogen.com [hovogen.com]

An In-depth Guide to the IUPAC Nomenclature of 3-Ethyl-2,6-dimethyloctane

This technical guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) name for the branched alkane, 3-Ethyl-2,6-dimethyloctane. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical nomenclature.

Chemical Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2] It is a structural isomer of dodecane. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-51-1 | NIST WebBook[2] |

| IUPAC Name | This compound | PubChem[1] |

Step-by-Step IUPAC Nomenclature Determination

The IUPAC nomenclature of organic compounds follows a systematic set of rules to provide a unique and unambiguous name for any given structure. The following sections detail the application of these rules to confirm the name this compound.

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule.[3][4][5] This chain forms the base name of the alkane.

-

Analysis: In the structure corresponding to this compound, the longest continuous carbon chain consists of eight carbon atoms. An eight-carbon alkane is named octane (B31449) .

Any carbon groups attached to the parent chain that are not part of the main chain are considered substituents.[4][5] These are named by changing the "-ane" suffix of the corresponding alkane to "-yl".[6]

-

Analysis: In this molecule, there are three substituents attached to the octane parent chain:

-

Two methyl groups (-CH₃)

-

One ethyl group (-CH₂CH₃)

-

The parent chain must be numbered to assign a "locant" to each substituent. The numbering should start from the end of the chain that gives the substituents the lowest possible set of locants.[7][8][9]

-

Analysis: There are two possible ways to number the octane chain. Let's examine both:

-

Numbering from left to right: The substituents are located at positions 3 (ethyl), 2 (methyl), and 6 (methyl). This gives the locant set (2, 3, 6).

-

Numbering from right to left: The substituents would be at positions 3 (methyl), 7 (methyl), and 6 (ethyl). This gives the locant set (3, 6, 7).

To determine the correct numbering, we compare the locant sets at the first point of difference. The set (2, 3, 6) is lower than (3, 6, 7) because at the first point of difference, 2 is less than 3. Therefore, the correct numbering is from left to right.

-

The final step is to assemble the name by listing the substituents in alphabetical order, preceded by their locants.[4][7] Prefixes such as "di-", "tri-", etc., are used if the same substituent appears more than once, but these prefixes are ignored for alphabetization.[4][9]

-

Analysis:

-

The substituents are ethyl and methyl. Alphabetically, "ethyl" comes before "methyl".

-

The ethyl group is at position 3.

-

The two methyl groups are at positions 2 and 6. The presence of two methyl groups is indicated by the prefix "di-".

-

Combining these elements gives the final IUPAC name: This compound .

-

Visualization of the Naming Process

The following diagrams, generated using the DOT language, illustrate the logical workflow for determining the IUPAC name of this compound.

Caption: Workflow for IUPAC Naming of Branched Alkanes.

Caption: Structural Analysis for IUPAC Nomenclature.

Experimental Protocols

While this guide focuses on nomenclature, experimental determination of the structure of this compound would typically involve techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the compound from a mixture and determine its molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Detailed experimental protocols for these techniques are standardized and can be found in various organic chemistry laboratory manuals. The interpretation of the resulting spectra would confirm the presence of the ethyl and two distinct methyl groups, as well as the eight-carbon backbone, and their respective positions, thus validating the IUPAC name.

References

- 1. This compound | C12H26 | CID 17946459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scribd.com [scribd.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. youtube.com [youtube.com]

- 6. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cuyamaca.edu [cuyamaca.edu]

- 9. Organic Nomenclature [www2.chemistry.msu.edu]

Physicochemical Properties of 3-Ethyl-2,6-dimethyloctane: A Technical Overview

This guide provides a detailed examination of the boiling and melting points of the branched alkane 3-Ethyl-2,6-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from a closely related isomer, 3-Ethyl-2,7-dimethyloctane, as a reliable estimate. For comparative purposes, data for the straight-chain isomer, n-dodecane, is also presented. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the fundamental physical properties of long-chain alkanes.

Data on Physicochemical Properties

The boiling and melting points are critical physical constants that provide insight into the intermolecular forces and molecular structure of a compound. For alkanes, these properties are primarily influenced by molecular weight and the degree of branching. Increased branching generally leads to a lower boiling point due to a reduction in the surface area available for London dispersion forces.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| Isomer Approximation | 3-Ethyl-2,7-dimethyloctane | 62183-55-5 | C₁₂H₂₆ | 196[3][4] | -50.8 (estimate)[3][4] |

| Straight-Chain Analog | n-Dodecane | 112-40-3 | C₁₂H₂₆ | 216.3[5] | -9.6[5][6] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical analysis for identifying substances and assessing their purity. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7] The apparatus utilizes a specialized glass tube designed to allow for uniform heating of a liquid bath (typically mineral oil) through convection currents.[7][8]

Apparatus:

-

Thiele Tube

-

Thermometer (-10°C to 250°C)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (approx. 0.5 mL)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into the Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.[9]

-

The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[9][10] This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][11]

Determination of Melting Point (Mel-Temp Apparatus)

For solid compounds, the melting point is a sharp temperature range over which the substance transitions from a solid to a liquid. A Mel-Temp apparatus or a similar device provides a controlled method for this determination using a heated metal block.[12][13]

Apparatus:

-

Mel-Temp apparatus or similar melting point device

-

Capillary tubes (open at one end)

-

Solid sample

-

Mortar and pestle (if sample is crystalline)

Procedure:

-

A small amount of the dry, finely powdered solid sample is introduced into the open end of a capillary tube.

-

The tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end, to a height of about 2-3 mm.[12][14]

-

The prepared capillary tube is inserted into the heating block of the Mel-Temp apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating is performed to get an estimated range.[13][14] The apparatus is then allowed to cool.

-

For an accurate measurement, the sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[12][13]

-

The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely liquefied.[13][15] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[13]

Experimental Workflow Visualization

The logical flow for the experimental determination of the boiling and melting points of a chemical compound like this compound can be visualized as follows. This workflow outlines the key steps from sample preparation to final data recording.

References

- 1. This compound | C12H26 | CID 17946459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]

- 6. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. chymist.com [chymist.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

Technical Guide: Spectroscopic Data for 3-Ethyl-2,6-dimethyloctane

This technical guide addresses the request for a comprehensive overview of spectroscopic data for the compound 3-Ethyl-2,6-dimethyloctane. Despite a thorough search of established chemical databases, including PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, no publicly available experimental or calculated spectroscopic data (Nuclear Magnetic Resonance, Mass Spectrometry, or Infrared Spectroscopy) was found for this specific molecule.

While information on isomers and similar compounds exists, data for this compound (CAS Registry Number: 62183-51-1) remains elusive in the public domain.[1][2]

General Properties of this compound

While spectroscopic data is unavailable, basic chemical and physical properties have been computed and are available through resources like PubChem.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 62183-51-1 | PubChem[1], NIST[2] |

| InChIKey | WAFCPUFGSNTFSP-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(C)CCC(CC)C(C)C | PubChem[1] |

Experimental Protocols

The absence of published spectroscopic data for this compound means there are no specific experimental protocols to report for this compound. However, the following section outlines generalized methodologies that would be employed to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum would be acquired on a spectrometer (e.g., 400 MHz or higher) to determine the chemical shifts, integration, and coupling constants of the protons, revealing the connectivity of the molecule.

-

¹³C NMR: A ¹³C NMR spectrum would be obtained to identify the number of unique carbon environments. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

-

A sample would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this. Electron Ionization (EI) would be a common method to induce fragmentation. The resulting mass spectrum would show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that could be used to deduce the structure.

Infrared (IR) Spectroscopy

-

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectrum would show characteristic C-H stretching and bending vibrations for an alkane.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the spectroscopic analysis of a novel or uncharacterized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While a comprehensive technical guide with specific spectroscopic data for this compound cannot be provided due to the lack of available public data, this document outlines the standard procedures and methodologies that would be used for such an analysis. Researchers requiring this data would need to perform the synthesis and subsequent spectroscopic characterization of the compound. The provided workflow and general protocols can serve as a foundational guide for such an endeavor.

References

A Technical Guide to the Thermodynamic Properties of Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with 355 structural isomers, each exhibiting unique physical and thermodynamic properties.[1][2] These properties are critical in various scientific and industrial applications, including their use as solvents, components in jet fuel surrogates, and as reference compounds in thermodynamic studies.[1][3] This guide provides an in-depth look at the core thermodynamic properties of n-dodecane and several of its branched isomers, details the experimental protocols for their determination, and presents logical workflows for these processes.

Core Thermodynamic Data of Select C12H26 Isomers

The following tables summarize key thermodynamic and physical property data for n-dodecane and a selection of its isomers. These values are essential for comparative analysis and for modeling chemical processes. All data pertains to standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Physical Properties of Select C12H26 Isomers

| Isomer Name | IUPAC Name | Boiling Point (K) | Melting Point (K) | Density (g/mL at 20°C) |

| n-Dodecane | Dodecane | 489.5[3] | 263.6[3] | 0.749[3] |

| 2-Methylundecane | 2-Methylundecane | 482.8 | 215.1 | 0.749 |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 450.7 | 151.2 | 0.747 |

| 2,2,3,3,4,4-Hexamethylhexane | 2,2,3,3,4,4-Hexamethylhexane | 485.7 | 376.8 | 0.837 |

Note: Data for branched isomers can be sparse and values presented are compiled from various predictive and experimental sources.

Table 2: Thermodynamic Properties of Select C12H26 Isomers (Gas Phase)

| Isomer Name | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Molar Entropy (S°gas) (J/mol·K) | Molar Heat Capacity (Cp,gas) (J/mol·K) |

| n-Dodecane | -291.0 | 638.1 | 249.4 |

| 2-Methylundecane | -297.8 | 630.2 | 249.2 |

| 2,2,4,6,6-Pentamethylheptane | -336.5 | 586.4 | 254.4 |

| 2,2,3,3,4,4-Hexamethylhexane | -343.8 | 569.8 | 258.9 |

Data compiled from the NIST Chemistry WebBook and other thermochemical databases. Values for branched isomers are often derived from estimation methods benchmarked against experimental data for similar compounds.[4][5]

Table 3: Thermodynamic Properties of n-Dodecane (Liquid Phase)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°liquid) | -350.7 to -353.5[1] | kJ/mol |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -7901.74[6] | kJ/mol |

| Standard Molar Entropy (S°liquid) | 490.66[1] | J/mol·K |

| Molar Heat Capacity (Cp,liquid) | 376.00[1] | J/mol·K |

| Enthalpy of Vaporization (ΔvapH°) | 61[7] | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 38.9 | kJ/mol |

Experimental Protocols for Thermodynamic Property Determination

The precise and accurate determination of thermodynamic properties relies on well-established experimental techniques. The primary methods for alkanes like C12H26 isomers are detailed below.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is not typically measured directly. Instead, it is calculated from the standard enthalpy of combustion (ΔcH°), which is determined experimentally using calorimetry.[8]

Methodology: Oxygen Bomb Calorimetry

This technique measures the heat released during a combustion reaction at constant volume.[9]

-

Sample Preparation: A precise mass of the C12H26 isomer is placed in a sample holder (crucible) inside a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the water is meticulously recorded before and after combustion. The maximum temperature rise (ΔT) is used for calculations.

-

Calculation:

-

The heat released by the reaction (q_reaction) is absorbed by the calorimeter and the water. This is calculated using the total heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance with a known heat of combustion, like benzoic acid.[9] q_calorimeter = C_cal * ΔT q_reaction = -q_calorimeter

-

The heat of combustion at constant volume (ΔcU) is found by dividing the heat released by the number of moles of the sample.

-

This value is then converted to the standard enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law to account for the change in the number of moles of gas in the reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced combustion reaction (e.g., for dodecane: C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(l)) and the known standard enthalpies of formation for CO2 and H2O.[10]

-

Determination of Heat Capacity (Cp)

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation: A small, precisely weighed amount of the liquid C12H26 isomer is hermetically sealed in a sample pan (typically aluminum). An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC instrument and heated at a controlled, linear rate (e.g., 10 K/min).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.

-

Calculation: The heat capacity at constant pressure (Cp) is calculated by comparing the heat flow signal of the sample to that of a known standard (like sapphire) run under identical conditions. The heat capacity is directly proportional to the measured differential heat flow.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the complex workflows and conceptual relationships involved in thermodynamic analysis.

Caption: Workflow for determining Standard Enthalpy of Formation.

Caption: Conceptual relationships between key thermodynamic enthalpies.

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. dodecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 3. webqc.org [webqc.org]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Dodecane [webbook.nist.gov]

- 6. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. Dodecane [webbook.nist.gov]

- 8. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on 3-Ethyl-2,6-dimethyloctane

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,6-dimethyloctane, a saturated hydrocarbon. Due to the limited specific research available on this particular isomer, this document aggregates data from chemical databases and proposes a plausible synthetic pathway based on established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational understanding of its properties and potential synthesis.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26. As a member of the alkane family, it is a nonpolar, saturated hydrocarbon. While this specific isomer is not extensively documented in scientific literature, its structural characteristics suggest properties typical of similar branched alkanes, which are often components of fuel mixtures and lubricants. This guide aims to consolidate the known information and provide a theoretical framework for its synthesis.

Discovery and History

Physicochemical Properties

The known physicochemical properties of this compound are summarized from available chemical database entries. These properties are largely computed predictions based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-51-1 | NIST[2] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 5.8 | PubChem[1] |

| Computed Boiling Point | Not available | - |

| Computed Density | Not available | - |

Proposed Experimental Protocol: Synthesis of this compound

Given the lack of a published, specific synthesis for this compound, a plausible experimental protocol can be devised based on the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[3][4][5][6][7] This proposed synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

4.1. Overall Synthetic Scheme

The synthesis can be envisioned in three main stages:

-

Formation of a Grignard Reagent: Preparation of a suitable Grignard reagent from an alkyl halide.

-

Reaction with a Ketone: Nucleophilic addition of the Grignard reagent to a ketone to form a tertiary alcohol.

-

Dehydration and Hydrogenation: Conversion of the tertiary alcohol to an alkene, followed by reduction to the final alkane.

4.2. Detailed Methodology

Step 1: Synthesis of 4-methyl-2-hexanone (B86756) This starting ketone can be prepared via various established methods, such as the acetoacetic ester synthesis.

Step 2: Synthesis of the Grignard Reagent (sec-butylmagnesium bromide)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling), add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 3: Grignard Reaction to form 3-Ethyl-2,6-dimethyl-3-octanol

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 4-methyl-2-hexanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

Step 4: Dehydration of 3-Ethyl-2,6-dimethyl-3-octanol

-

To the crude tertiary alcohol, add a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to induce dehydration, collecting the resulting alkene mixture by distillation.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the alkene mixture over anhydrous calcium chloride.

Step 5: Hydrogenation of the Alkene Mixture

-

Dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by fractional distillation.

Visualizations

References

- 1. This compound | C12H26 | CID 17946459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Potential Research Areas for Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, hydrocarbons featuring alkyl side chains on a primary carbon backbone, exhibit unique physicochemical properties that distinguish them from their linear isomers. These structural variations significantly influence their applications, opening up promising research avenues in diverse fields, from high-performance fuels to advanced drug delivery systems. This technical guide provides an in-depth exploration of key research areas for branched alkanes, focusing on their synthesis, characterization, and applications. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and workflows to support further scientific investigation and development.

Introduction

The seemingly subtle addition of branching to an alkane's structure dramatically alters its physical and chemical characteristics. Compared to their linear counterparts, branched alkanes generally exhibit lower boiling points, higher octane (B31449) ratings, and, in the case of semifluorinated alkanes, unique solvent properties.[1][2] These differences are fundamental to their current and potential applications. In the petroleum industry, branched alkanes are prized for their anti-knock properties in gasoline.[3] In materials science, they serve as building blocks for various polymers.[4] More recently, the unique properties of highly branched and functionalized alkanes, such as semifluorinated alkanes (SFAs), are being exploited in the pharmaceutical and biomedical fields as novel excipients and drug delivery vehicles.[5][6] Furthermore, branched-chain fatty acids (BCFAs), which share structural similarities with branched alkanes, are emerging as bioactive molecules with the potential to modulate key signaling pathways involved in inflammation and metabolic diseases.[7][8] This guide will delve into these research areas, providing the technical details necessary for researchers to explore and expand upon the potential of branched alkanes.

Synthesis of Branched Alkanes

The controlled synthesis of branched alkanes with specific structures is crucial for investigating their properties and applications. Several classical and modern organic synthesis methods can be employed.

Grignard Reaction

The Grignard reaction is a powerful tool for creating carbon-carbon bonds, making it well-suited for the synthesis of tertiary alcohols, which are excellent precursors to highly branched alkanes.[9][10]

Objective: To synthesize a tertiary alcohol as a precursor for a branched alkane.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkyl halide (e.g., 1-bromobutane)

-

Ketone (e.g., 3-heptanone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere.[9]

-

In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. Initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.[9]

-

Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0°C using an ice-water bath.

-

Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[9]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).[9]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting tertiary alcohol by flash column chromatography.

-

Wittig Reaction and Subsequent Hydrogenation

The Wittig reaction provides a reliable method for forming alkenes, which can then be hydrogenated to yield the desired saturated branched alkanes. This two-step process is particularly useful for synthesizing long-chain alkanes with a specific branching point.[8][11]

Objective: To synthesize a long-chain branched alkane in a two-step process.

Part 1: Synthesis of a Long-Chain Alkene via Wittig Reaction

Materials:

-

(Nonyl)triphenylphosphonium bromide

-

Sodium amide (NaNH₂) or n-butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Myristaldehyde (Tetradecanal)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (nonyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[8]

-

Cool the suspension to 0°C and slowly add a strong base such as sodium amide or n-butyllithium (1.05 equivalents). The formation of the ylide is indicated by a color change (often orange or deep red).[8]

-

Stir the mixture at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0°C.

-

Dissolve myristaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[8]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the mixture with hexane, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[8]

-

Filter and concentrate the solvent. Purify the crude alkene using silica gel column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

-

Part 2: Catalytic Hydrogenation of the Alkene

Materials:

-

Long-chain alkene from Part 1

-

Palladium on carbon (10% Pd/C)

-

Ethanol (B145695) or Ethyl Acetate (B1210297)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup:

-

Dissolve the purified long-chain alkene (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).[8]

-

-

Hydrogenation:

-

Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).[8]

-

-

Work-up:

-

Vent the hydrogen gas and purge the system with an inert gas.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final branched alkane.

-

Dehydration of Tertiary Alcohols and Hydrogenation

An alternative route from the tertiary alcohol intermediate (from the Grignard reaction) involves dehydration to an alkene, followed by hydrogenation.

Objective: To convert a tertiary alcohol to a branched alkane.

Part 1: Acid-Catalyzed Dehydration of a Tertiary Alcohol

Materials:

-

Tertiary alcohol (from Grignard synthesis)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Place the tertiary alcohol in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of concentrated H₂SO₄ or H₃PO₄.[12][13]

-

Heat the mixture to the appropriate temperature for the specific alcohol (tertiary alcohols dehydrate under mild conditions, often 25°– 80°C).[13]

-

The alkene product will distill as it is formed.

-

-

Work-up and Purification:

-

Wash the collected distillate with sodium bicarbonate solution to neutralize any acid, then with water.

-

Dry the organic layer over anhydrous MgSO₄ and distill to purify the alkene.

-

Part 2: Catalytic Hydrogenation of the Alkene

-

Follow the procedure outlined in Part 2 of the Wittig reaction protocol.

Characterization of Branched Alkanes

The structural elucidation and purity assessment of synthesized branched alkanes require specialized analytical techniques due to the often subtle differences between isomers.

High-Temperature Gas Chromatography (HTGC)

HTGC is essential for the analysis of high-molecular-weight (>C40) and low-volatility branched alkanes.[14]

Objective: To separate and identify high-molecular-weight branched alkanes.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent, equipped with a high-temperature Flame Ionization Detector (FID).

-

Column: HP-5MS fused silica capillary column (30 m × 0.25 mm internal diameter, 0.25 µm film thickness).[15]

-

Injector: Split/splitless injector at 300°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

-

Oven Program: Initial temperature of 40°C, ramp at 10°C/min to 300°C, and hold for 10 minutes.[15]

-

Detector: FID at 320°C.

Procedure:

-

Sample Preparation: Dissolve a small amount of the branched alkane sample in a suitable solvent (e.g., hexane) in a GC vial.

-

Injection: Inject 1.0 µL of the sample into the GC.

-

Data Analysis: Identify the peaks based on their retention times relative to known standards. The elution order generally follows the boiling point of the alkanes.

2D NMR Spectroscopy

For complex branched alkanes, 1D NMR spectra can be difficult to interpret due to signal overlap. 2D NMR techniques, such as DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy), are invaluable for unambiguous structural assignment.[16][17]

Objective: To elucidate the structure of a branched alkane.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified branched alkane in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition:

-

Acquire standard 1D ¹H and ¹³C NMR spectra.

-

Set up and run a 2D DQF-COSY experiment. This experiment reveals correlations between protons that are J-coupled (typically on adjacent carbons).

-

-

Data Analysis:

-

Process the 2D data to generate the COSY spectrum.

-

Identify cross-peaks, which indicate coupled protons. By tracing these correlations, the carbon backbone and the positions of branching can be determined. For example, a methine proton (CH) will show cross-peaks to the protons on all adjacent carbons.

-

Research Area: Branched Alkanes in Fuels and Lubricants

A primary research and application area for branched alkanes is in the formulation of fuels and lubricants. Their molecular structure directly impacts performance metrics.[7]

Impact on Fuel Performance

Branched alkanes are preferred over their linear isomers in gasoline due to their higher octane rating, which relates to their resistance to autoignition (knocking) in an engine.[1][3]

| Property | Linear Alkane (n-Octane) | Branched Alkane (Iso-octane) |

| Research Octane Number (RON) | -20[3][7] | 100[7] |

| Heat of Combustion (kJ/mol) | -5470[7] | -5458[7] |

| Density (g/mL at 20°C) | ~0.703[7] | ~0.692[7] |

Caption: Relationship between alkane structure and fuel performance.

Low-Temperature Properties

Highly branched alkanes can also have very low freezing points, making them valuable as components in jet fuels and lubricants for cold environments.[18] Research in this area focuses on designing structures that optimize both octane rating and cold-flow properties.

Research Area: Branched Alkanes in Drug Development

The unique properties of certain classes of branched alkanes are creating new opportunities in pharmaceutical sciences, particularly in drug delivery.

Semifluorinated Alkanes (SFAs) as Drug Carriers

SFAs are linear alkanes with a perfluorinated segment and a hydrocarbon segment. They are chemically and biologically inert, and their amphiphilic nature allows them to dissolve lipophilic drugs that are poorly soluble in aqueous or traditional lipid-based carriers.[5][19]

A key research area is the use of SFAs to improve the bioavailability of topical and pulmonary drugs. For example, SFAs have been shown to significantly enhance the corneal penetration of cyclosporine A compared to conventional formulations.[6]

| Formulation | Max. Concentration in Anterior Chamber (ng/mL) - Repeated Application |

| Restasis® (0.05% CsA in castor oil) | 21.07[6] |

| 0.05% CsA in F4H5/Ethanol | 247.62[6] |

| 0.05% CsA in F6H8/Ethanol | 174.5[6] |

Objective: To determine the solubility of a lipophilic drug in an SFA carrier.

Materials:

-

Lipophilic drug (e.g., ibuprofen)

-

Semifluorinated alkane (e.g., F6H8)

-

HPLC system with a suitable column (e.g., C18)

-

Appropriate mobile phase

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the drug to a known volume of the SFA in a vial.

-

Vortex the mixture vigorously for several minutes.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours with continuous agitation to ensure saturation.

-

-

Sample Preparation for HPLC:

-

Centrifuge the saturated solution to pellet the undissolved drug.

-

Carefully withdraw an aliquot of the supernatant.

-

Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol) to bring the drug concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a standard calibration curve of the drug in the same solvent used for dilution.

-

Inject the diluted samples and standards onto the HPLC system.

-

Quantify the drug concentration in the diluted samples based on the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the drug in the SFA, accounting for the dilution factor. This value represents the solubility of the drug in the SFA.

-

Research Area: Bioactivity of Branched-Chain Fatty Acids (BCFAs)

BCFAs are fatty acids with one or more methyl branches. They are found in dairy products and are also produced by gut microbiota.[20] Emerging research indicates that BCFAs can act as signaling molecules, influencing inflammatory and metabolic pathways.[7][8]

Modulation of Inflammatory Signaling

BCFAs have been shown to exert anti-inflammatory effects, in part by modulating the NF-κB (nuclear factor kappa-B) signaling pathway.[7][8] The NF-κB pathway is a central regulator of the inflammatory response.

Caption: Simplified NF-κB signaling pathway and proposed inhibition by BCFAs.

Objective: To measure the effect of BCFAs on NF-κB activation in a cell-based assay.

Materials:

-

HeLa or similar cell line

-

Cell culture medium and supplements

-

BCFA of interest (e.g., 14-methylpentadecanoic acid)

-

Inflammatory stimulus (e.g., IL-1α or TNF-α)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the BCFA for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., 50 ng/mL IL-1α) for the optimal time determined by a time-course experiment (typically 30-60 minutes).[10]

-

-

Immunofluorescence Staining:

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-NF-κB p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to quantify the nuclear translocation of the NF-κB p65 subunit. The ratio of nuclear to cytoplasmic fluorescence intensity is a measure of NF-κB activation.[10]

-

Compare the translocation in BCFA-treated cells to the stimulated and unstimulated controls.

-

Regulation of Metabolic Pathways

BCFAs and their CoA thioesters can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in regulating lipid and glucose metabolism.[6][9]

Caption: Activation of PPARα signaling by BCFA-CoA esters.

Objective: To quantify the activation of a specific PPAR isoform by a BCFA.

Materials:

-

COS-7 or similar cells

-

Expression plasmid for the human PPAR isoform of interest (e.g., PPARα)

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

BCFA of interest

-

Luciferase assay reagent

Procedure:

-

Transfection:

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, treat the transfected cells with various concentrations of the BCFA or a known PPAR agonist (positive control) for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.[15]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the BCFA concentration and determine the EC50 value using non-linear regression.

-

Conclusion and Future Outlook

The research areas highlighted in this guide demonstrate the vast potential of branched alkanes and their derivatives. In fuel science, the focus remains on optimizing branched structures for enhanced combustion efficiency and reduced emissions. In materials science, the incorporation of branched alkanes into polymers can be further explored to fine-tune material properties. The most dynamic and perhaps most impactful research, however, lies in the biomedical and pharmaceutical fields. The use of SFAs as drug delivery vehicles is a promising strategy to overcome the challenges of poor drug solubility and bioavailability. Further research should focus on optimizing SFA formulations for targeted delivery and controlled release. The discovery of BCFAs as bioactive signaling molecules opens up new therapeutic possibilities for inflammatory and metabolic diseases. Future studies should aim to elucidate the precise molecular mechanisms of their action and to evaluate their efficacy and safety in preclinical and clinical settings. The synthesis of novel branched structures and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for new innovations across these scientific disciplines.

References

- 1. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line | Semantic Scholar [semanticscholar.org]

- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 15. med.emory.edu [med.emory.edu]

- 16. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

For the attention of: Researchers, scientists, and drug development professionals.